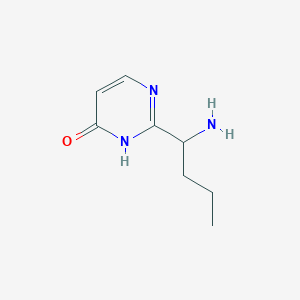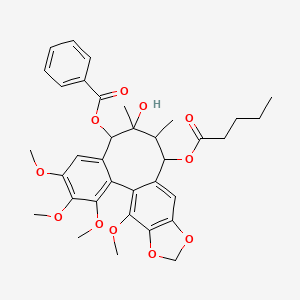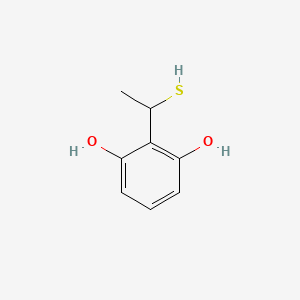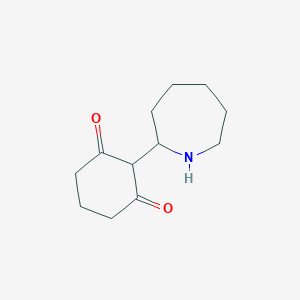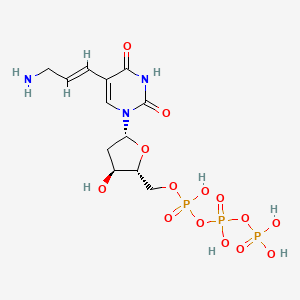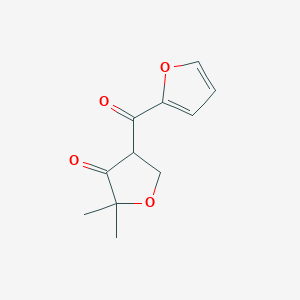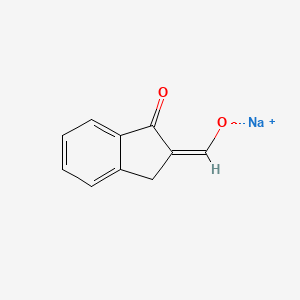
3-(3-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-5-amine is an organic compound that features a bromothiophene moiety attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-5-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The general procedure involves the reaction of 3-bromothiophene with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3-(3-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can engage in π-π interactions, while the pyrazole ring can form hydrogen bonds with biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-bromothiophen-2-yl)-4-methyl-1H-pyrazol-5-amine
- 3-(3-bromothiophen-2-yl)-4-phenyl-1H-pyrazol-5-amine
- 3-(3-bromothiophen-2-yl)-4-isopropyl-1H-pyrazol-5-amine
Uniqueness
3-(3-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-5-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This compound’s specific substitution pattern can lead to distinct interactions in biological systems and materials applications .
Propiedades
Fórmula molecular |
C9H10BrN3S |
|---|---|
Peso molecular |
272.17 g/mol |
Nombre IUPAC |
5-(3-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3S/c1-2-5-7(12-13-9(5)11)8-6(10)3-4-14-8/h3-4H,2H2,1H3,(H3,11,12,13) |
Clave InChI |
GIVJKTUCVVHGTQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NN=C1N)C2=C(C=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13076769.png)
![2-[(1,3-Thiazol-5-yl)methoxy]acetic acid](/img/structure/B13076771.png)



